1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt)

Descripción general

Descripción

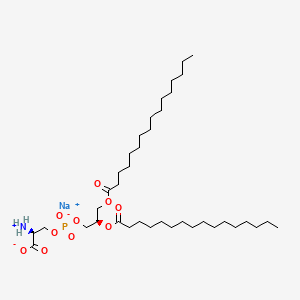

1,2-Dipalmitoil-sn-glicerol-3-fosfo-L-serina (sal de sodio) es un compuesto fosfolípido con la fórmula molecular C38H73NO10PNa y un peso molecular de 757.95 g/mol . Es un derivado de la fosfatidilserina, donde las cadenas de ácidos grasos son ambas ácido palmítico (ácido hexadecanoico). Este compuesto se utiliza comúnmente en investigación bioquímica y biofísica debido a su papel en la formación de bicapas lipídicas y su participación en los procesos de señalización celular .

Mecanismo De Acción

El mecanismo de acción de 1,2-Dipalmitoil-sn-glicerol-3-fosfo-L-serina (sal de sodio) involucra su incorporación en bicapas lipídicas, donde influye en la fluidez de la membrana y las vías de señalización. Interactúa con varias proteínas y receptores en la superficie celular, modulando las respuestas y funciones celulares. La capacidad del compuesto para formar bicapas estables lo convierte en una herramienta valiosa para estudiar los procesos asociados a la membrana .

Análisis Bioquímico

Biochemical Properties

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) interacts with various enzymes, proteins, and other biomolecules. It is a phosphatidic acid and a human endogenous metabolite . It plays a significant role in the formation of catanionic vesicles and liposomes .

Cellular Effects

The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It forms classical lipid bilayers, which are crucial for maintaining the integrity and functionality of cells .

Molecular Mechanism

At the molecular level, 1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound has good water solubility and stability

Metabolic Pathways

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1,2-Dipalmitoil-sn-glicerol-3-fosfo-L-serina (sal de sodio) típicamente implica la esterificación de glicerol con ácido palmítico, seguida de la fosforilación del diacilglicerol resultante con fosfoserina . Las condiciones de reacción a menudo incluyen el uso de catalizadores y controles específicos de temperatura para asegurar un alto rendimiento y pureza.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso incluye el uso de reactores automatizados y sistemas de purificación para mantener la consistencia y la calidad. El producto final generalmente se obtiene en forma de polvo blanco, que se almacena a bajas temperaturas para preservar su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

1,2-Dipalmitoil-sn-glicerol-3-fosfo-L-serina (sal de sodio) puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de fosfolípidos oxidados, que son importantes en el estudio del estrés oxidativo en sistemas biológicos.

Hidrólisis: Los enlaces éster en el compuesto pueden hidrolizarse para liberar ácidos grasos libres y glicerofosfoserina.

Sustitución: El grupo fosfato puede participar en reacciones de sustitución, formando diferentes derivados de fosfolípidos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Hidrólisis: Las condiciones ácidas o básicas se pueden usar para hidrolizar los enlaces éster.

Sustitución: Se pueden usar varios nucleófilos para sustituir el grupo fosfato en condiciones controladas.

Principales Productos Formados

Oxidación: Fosfolípidos oxidados.

Hidrólisis: Ácido palmítico libre y glicerofosfoserina.

Sustitución: Diferentes derivados de fosfolípidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

1,2-Dipalmitoil-sn-glicerol-3-fosfo-L-serina (sal de sodio) tiene una amplia gama de aplicaciones en investigación científica:

Química: Utilizado como compuesto modelo para estudiar bicapas lipídicas y dinámica de membranas.

Biología: Investigado por su papel en la señalización celular y la estructura de la membrana.

Medicina: Explorado por su potencial en sistemas de administración de fármacos y como componente de formulaciones liposomales.

Comparación Con Compuestos Similares

Compuestos Similares

1,2-Dipalmitoil-sn-glicerol-3-fosfocolina: Similar en estructura pero con un grupo de cabeza de colina en lugar de serina.

1,2-Dipalmitoil-sn-glicerol-3-fosfoetanolamina: Contiene un grupo de cabeza de etanolamina.

1,2-Dipalmitoil-sn-glicerol-3-fosfo-rac-(1-glicerol): Tiene un grupo de cabeza de glicerol.

Unicidad

1,2-Dipalmitoil-sn-glicerol-3-fosfo-L-serina (sal de sodio) es único debido a su grupo de cabeza de serina, que imparte propiedades bioquímicas específicas, como su papel en la apoptosis y la señalización celular. Esto lo distingue de otros fosfolípidos que pueden no tener las mismas actividades biológicas .

Actividad Biológica

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (DPPS), a phospholipid with the molecular formula C38H73NO10P·Na, is a significant compound in biological systems, particularly in membrane biology and cellular signaling. This article explores its biological activity, applications, and relevant research findings.

Overview of DPPS

DPPS is an anionic phospholipid commonly used in the preparation of liposomes and artificial membranes. Its structure features two palmitic acid chains at the sn-1 and sn-2 positions, contributing to its amphipathic nature, which is crucial for membrane formation and stability .

Biological Functions

Membrane Structure and Dynamics

DPPS plays a vital role in forming lipid bilayers, which are fundamental to cell membrane integrity. Its unique properties allow it to influence membrane fluidity and permeability, affecting various cellular processes such as signaling and transport .

Cell Signaling

Phosphatidylserine (PS), the parent compound of DPPS, is known for its role in apoptosis (programmed cell death). During apoptosis, PS translocates from the inner leaflet to the outer leaflet of the plasma membrane, acting as an "eat me" signal for macrophages . This process is critical for the clearance of dying cells and maintaining homeostasis.

Case Studies on Biological Activity

-

Lipid Composition and Membrane Properties

A study investigated the effects of DPPS on the physical properties of lipid membranes. It was found that incorporating DPPS into bilayers altered their mechanical properties and increased their stability against thermal fluctuations. The study utilized techniques such as differential scanning calorimetry (DSC) and atomic force microscopy (AFM) to assess these changes . -

Interaction with Proteins

DPPS has been shown to interact with various proteins, influencing their activity. For instance, research demonstrated that DPPS enhances the activity of certain kinases involved in signaling pathways by providing a favorable environment for protein binding . This interaction emphasizes DPPS's role beyond mere structural components. -

Impact on Drug Delivery Systems

The use of DPPS in liposomal formulations has been explored for drug delivery applications. A case study highlighted that liposomes containing DPPS exhibited improved drug encapsulation efficiency and enhanced cellular uptake compared to those made with neutral lipids. This property makes DPPS a candidate for targeted drug delivery systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C38H73NO10P·Na |

| Molecular Weight | 758.0 g/mol |

| Purity | ≥98% |

| Applications | Liposome formation, drug delivery |

| Storage Conditions | -20°C |

Propiedades

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLXLANTBWYXGW-CEGNZRHUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H73NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677081 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145849-32-7 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.